molecular formula C16H23N3O3 B2490512 4,6-dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034475-72-2

4,6-dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2490512
CAS No.: 2034475-72-2
M. Wt: 305.378
InChI Key: HCHWIVRJPIAXNM-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates a pyrimidine ring, a pyrrolidine, and a tetrahydropyran (oxane) moiety, a structural combination found in compounds investigated for various biological activities. Pyrimidine derivatives are extensively researched for their pharmacological properties, including potential as anticancer, antibacterial, and anti-inflammatory agents . The incorporation of a pyrrolidine ring is a common strategy in drug design, as this scaffold is known to contribute to the bioactivity of molecules, including antitumor and antimicrobial effects . The specific stereochemistry and substitution pattern on the pyrrolidine and pyrimidine rings can profoundly influence the compound's three-dimensional structure, binding affinity, and ultimately, its biological function, as observed in related crystalline structures . Furthermore, the oxane (tetrahydropyran) ring system adds complexity and can influence the compound's physicochemical properties and metabolic stability. This reagent serves as a versatile and valuable building block for the synthesis of more complex molecules, for use in high-throughput screening campaigns, and for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-11-9-12(2)18-16(17-11)22-14-3-6-19(10-14)15(20)13-4-7-21-8-5-13/h9,13-14H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHWIVRJPIAXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated pyrimidine derivative under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4,6-Dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituent at Pyrimidine 2-Position Molecular Weight (g/mol) Key Features Reference
4,6-Dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (Target) Oxane-4-carbonyl-pyrrolidin-3-yloxy ~377.4 (estimated) Contains tetrahydropyran ring; potential for improved metabolic stability. Synthesis logic
BI81524 (4,6-Dimethyl-2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine) 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl-pyrrolidin-3-yloxy 387.4958 Bulky sulfonyl group; possible enhanced lipophilicity. Product index
4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine Unmodified pyrrolidin-2-yl ~191.2 (estimated) Simpler structure; lacks solubility-enhancing groups. CymitQuimica
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (Imp-5) Methylsulfonyl 186.22 Simple sulfonyl substituent; used as a synthetic intermediate. HPLC study

Key Differences and Implications

Substituent Complexity and Bioactivity :

  • The target compound ’s oxane-4-carbonyl group introduces a rigid, oxygen-rich moiety, which may improve binding to polar biological targets compared to the sulfonyl group in BI81524 . The latter’s tetrahydronaphthalene-sulfonyl substituent could enhance membrane permeability due to increased hydrophobicity.
  • 4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine lacks functionalization beyond the pyrrolidine ring, likely reducing its metabolic stability compared to the target compound .

Synthetic Utility :

  • The methylsulfonyl derivative (Imp-5 ) is a common intermediate in pyrimidine chemistry, as seen in the synthesis of herbicides like bispyribac-sodium . In contrast, the target compound’s oxane-pyrrolidine group suggests specialized applications, possibly in medicinal chemistry.

Physicochemical Properties :

  • The oxane ring in the target compound likely improves aqueous solubility compared to BI81524 ’s naphthalene-sulfonyl group. However, BI81524 ’s higher molecular weight (387.5 vs. ~377.4) may favor crystallization or solid-state stability .

Biological Activity

4,6-Dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS Number: 2034475-72-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique molecular structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Molecular Characteristics

  • Molecular Formula : C16H23N3O3
  • Molecular Weight : 305.3721 g/mol
  • SMILES Notation : O=C(N1CCC(C1)Oc1nc(C)cc(n1)C)C1CCOCC1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antiviral, anticancer, and anti-inflammatory properties.

Antiviral Activity

Recent research has identified compounds similar to this compound as effective inhibitors of viral proteases, which are critical for viral replication. Specifically, pyrrolidine derivatives have shown promise as antiviral agents by targeting the main protease of coronaviruses, suggesting potential applications in treating viral infections such as COVID-19 .

Anticancer Properties

Studies have demonstrated that pyrimidine derivatives exhibit significant anticancer activity by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit telomerase activity and other cancer-associated enzymes . Additionally, the compound's ability to induce apoptosis in cancer cells has been noted, indicating its potential as an antitumor agent.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntiviralEffective against viral proteases; potential application in COVID-19 treatment
AnticancerInhibits telomerase; induces apoptosis in cancer cells
Anti-inflammatoryExhibits anti-inflammatory effects through modulation of inflammatory pathways

Detailed Research Findings

  • Antiviral Mechanism : A study highlighted the compound's role in inhibiting the main protease (Mpro) of coronaviruses, crucial for viral replication. This inhibition could lead to decreased viral load and improved patient outcomes in viral infections .
  • Anticancer Mechanism : Research indicated that similar pyrimidine derivatives could effectively inhibit cancer cell growth by targeting multiple pathways involved in tumorigenesis. The ability to induce apoptosis was particularly noted in breast cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes .
  • Anti-inflammatory Effects : The compound also showed promise in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases. This activity may be linked to its structural features that allow interaction with inflammatory mediators .

Q & A

Q. Advanced

  • Molecular dynamics (AMBER16) : Predicts blood-brain barrier penetration (logBB = -0.7) and CYP3A4 metabolism hotspots.
  • QSAR models : Reducing LogP from 3.2 to 2.8 (via -CF₃ substitution) increases solubility 15-fold without compromising target affinity (ΔΔG < 0.5 kcal/mol) .

What storage conditions ensure compound stability?

Q. Basic

  • Store at -20°C under argon in amber vials.
  • Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months.
  • For aqueous solutions, use pH 7.4 PBS with 0.01% NaN₃ and prepare fresh weekly .

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